Ethyl tetrahydropyran-4-ylacetate

Medicinal Chemistry Process Chemistry Intermediate Handling

Ethyl tetrahydropyran-4-ylacetate (CAS 103260-44-2) is a saturated tetrahydropyran ester bearing an ethyl acetate moiety at the 4-position. It is a colourless liquid with a molecular formula of C₉H₁₆O₃ and a molecular weight of 172.22 g/mol.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 103260-44-2
Cat. No. B010011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl tetrahydropyran-4-ylacetate
CAS103260-44-2
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CCOCC1
InChIInChI=1S/C9H16O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h8H,2-7H2,1H3
InChIKeyJLMMMEDWRUVCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Tetrahydropyran-4-ylacetate (CAS 103260-44-2): Physicochemical Identity and Procurement-Relevant Profile


Ethyl tetrahydropyran-4-ylacetate (CAS 103260-44-2) is a saturated tetrahydropyran ester bearing an ethyl acetate moiety at the 4-position. It is a colourless liquid with a molecular formula of C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . Commercial material is typically supplied at 95–98% purity, with key physicochemical parameters including a boiling point of 108–110 °C (ambient pressure approx. 228 °C), density ~1.00–1.03 g/cm³, calculated aqueous solubility of 7.1 g/L (25 °C), and LogP values between 1.14 and 1.37 . The compound finds primary use as a synthetic intermediate for the construction of more elaborate tetrahydropyran-containing molecules, particularly as a building block in medicinal chemistry programmes [1].

Why Generic Substitution Is Inadequate for Ethyl Tetrahydropyran-4-ylacetate


Ethyl tetrahydropyran-4-ylacetate cannot be arbitrarily exchanged with its closest in-class congeners—the methyl ester (CAS 156002-64-1), the free carboxylic acid (CAS 85064-61-5), or the unsaturated ethylidene analog (CAS 130312-00-4)—because each analogue presents materially different physicochemical and reactivity profiles that directly impinge on synthetic utility and biological readout. The ethyl ester offers a distinct balance of hydrolytic stability, phase-transfer behaviour, and steric accessibility that governs its performance as an intermediate in multi-step syntheses of bioactive molecules [1]. Trivial substitution risks altered reaction kinetics, incompatible protecting-group compatibility, and divergent pharmacokinetic properties in derived prodrugs, underscoring the need for compound-level specification rather than scaffold-level procurement.

Ethyl Tetrahydropyran-4-ylacetate: Quantitative Differentiation Evidence Against Closest Analogues


Boiling-Point Differential Provides Superior Handling Margins in Iterative Synthesis

Ethyl tetrahydropyran-4-ylacetate exhibits a boiling point of 108–110 °C under reduced pressure (228 °C at 760 mmHg) . Although a precise experimental boiling point for the methyl ester analog (CAS 156002-64-1) is not disclosed in the open literature, the well-established class trend that ethyl esters boil 20–40 °C higher than their methyl counterparts translates into a practical advantage: the higher boiling point reduces evaporative loss during vacuum concentration and enables broader thermal operating windows in subsequent transformations (e.g., amidation, reduction) that require elevated temperatures [1]. This property is especially valuable when the compound is employed as a late-stage intermediate in multi-step medicinal chemistry campaigns.

Medicinal Chemistry Process Chemistry Intermediate Handling

Patent-Anchored Synthetic Utility in TACE/MMP Inhibitor Leads

In US6340691 B1, ethyl tetrahydropyran-4-ylacetate is explicitly utilised as a key intermediate in the preparation of alkynyl-containing hydroxamic acids that act as dual TACE/MMP inhibitors [1]. The patent exemplifies its conversion into advanced leads that demonstrate IC₅₀ values in the low nanomolar range against isolated enzymes (e.g., TACE IC₅₀ < 10 nM for representative structures) [1]. In contrast, a survey of the patent literature reveals no comparable disclosure for the methyl or free-acid analogues in this specific chemotype series, indicating that the ethyl ester possesses the optimal balance of reactivity and protecting-group compatibility required for this demanding scaffold assembly.

TACE Inhibitors Matrix Metalloproteinase Lead Optimisation

Hydrolytic Stability Window Enables Selective Late-Stage Saponification

The ethyl ester of tetrahydropyran-4-ylacetic acid exhibits a hydrolysis half-life appropriate for selective saponification protocols: under standard basic conditions (NaOH, MeOH/H₂O, 0 °C, 1 h), the ethyl ester is cleanly converted to the free acid in quantitative yield, as demonstrated in the conversion to tetrahydropyran-4-acetic acid [1]. The methyl ester analogue, by contrast, generally undergoes hydrolysis 2–3 times faster under identical conditions due to reduced steric hindrance (class-level ester hydrolysis rate difference: ethyl ≈ 0.3–0.5 × k_hydro of methyl) [2]. This differential rate provides a tangible synthetic advantage: the ethyl ester can be carried through orthogonal transformations that transiently expose basic conditions without premature deprotection, an option less available with the more labile methyl ester.

Protecting Group Strategy Late-Stage Functionalisation Orthogonality

Commercial Purity and Supply Chain Reliability for Kilo-Lab Scale-Up

Ethyl tetrahydropyran-4-ylacetate is routinely offered at 98 % purity (GC) with moisture ≤ 0.5 %, accompanied by batch-specific certificates of analysis (CoA) including NMR, HPLC and GC [1]. In comparison, the methyl ester analogue is most commonly listed at 96–97 % purity with longer lead times (e.g., 8–12 weeks for some suppliers) . The higher nominal purity and documented analytical characterisation for the ethyl ester reduce the risk of unidentified impurities interfering in sensitive catalytic or biological assays, a critical consideration when the compound is destined for late-stage functionalisation in lead optimisation.

Procurement Quality Control Scale-Up

Privileged Application Scenarios for Ethyl Tetrahydropyran-4-ylacetate Stemming from Its Quantitative Differentiation


Late-Stage Intermediate in TACE/MMP Dual-Inhibitor Drug Discovery

Medicinal chemistry teams pursuing hydroxamic acid-based TACE/MMP inhibitors benefit from ethyl tetrahydropyran-4-ylacetate as a validated intermediate, as documented in US6340691 B1 [1]. The ethyl ester serves as a stable precursor for constructing the tetrahydropyran-4-acetyl linker that is subsequently elaborated into low-nanomolar enzyme inhibitors. Its demonstrated compatibility with the synthetic sequence—including alkyne coupling, sulfonylation, and hydroxamic acid formation—minimises route development time and de-risks scale-up.

Orthogonal Protecting-Group Strategies Requiring Selective Ester Stability

Synthetic sequences that involve multiple ester functionalities and require selective deprotection rely on the slower alkaline hydrolysis of the ethyl ester relative to methyl esters [1]. Ethyl tetrahydropyran-4-ylacetate can survive transient basic conditions (e.g., during phenolic acetate cleavage or Fmoc deprotection) while still being cleanly converted to the free acid when desired, providing a level of orthogonality that the more labile methyl analogue cannot match.

Kilo-Lab Production of Tetrahydropyran-4-acetic Acid Building Block

Process chemistry groups scaling up the synthesis of tetrahydropyran-4-acetic acid for use as a versatile hydrophilic building block prefer the ethyl ester because of its documented clean hydrolysis to the free acid in high yield and the availability of high-purity commercial material (98 % GC) that reduces upfront purification [1][2]. The reduced evaporative loss during solvent swaps (due to its higher boiling point) further improves mass recovery in kilo-scale operations.

Combinatorial Library Synthesis Where Impurity Sensitivity Is High

When ethyl tetrahydropyran-4-ylacetate is used as the acylating agent for generating amide libraries via direct coupling with amines, the 98 % purity specification ensures that side products from ester impurities are kept to a minimum, improving the success rate of biological screening hits. The batch-to-batch consistency supported by CoAs (HPLC, NMR, GC) is essential for high-throughput parallel synthesis platforms where re-purification of every library member is impractical [1].

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